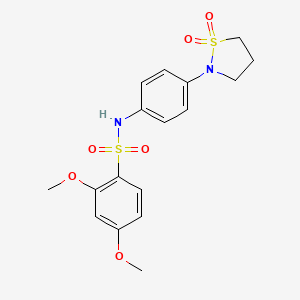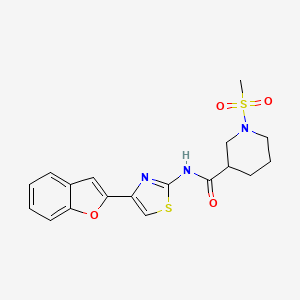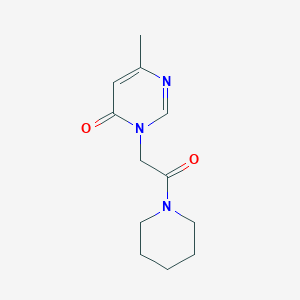
6-methyl-3-(2-oxo-2-(piperidin-1-yl)ethyl)pyrimidin-4(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound of interest, 6-methyl-3-(2-oxo-2-(piperidin-1-yl)ethyl)pyrimidin-4(3H)-one, is a pyrimidinone derivative that is structurally related to several compounds studied in the provided papers. These compounds are characterized by a pyrimidine ring, which is a heterocyclic aromatic organic compound similar to pyridine. One of the key features of these molecules is the presence of various substituents that can significantly alter their chemical and biological properties.
Synthesis Analysis
The synthesis of related pyrimidinone derivatives often involves the reaction of a uracil derivative with secondary amines. For instance, the reaction of 6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4(3H)-one with methyl chloroacetate followed by hydrazinolysis produced a series of new derivatives with pronounced biological activity . Another study optimized the condensation of a secondary amine with a uracil derivative to synthesize 2-[(1-carbethoxy-4-piperidinyl)(methyl)amino]-1H-pyrimidin-4-one with high yield, using reaction response analysis and kinetic modeling .
Molecular Structure Analysis
The molecular structure of pyrimidinone derivatives is often characterized by the presence of hydrogen bonds that influence the compound's stability and reactivity. For example, a salt-type adduct formed between 6-amino-3-methyl-5-nitrosopyrimidine-2,4(1H,3H)-dione and piperidine showed an intricate network of 20 independent hydrogen bonds, which contribute to the formation of sheets in the crystal structure . Similarly, hydrogen-bonded ribbons and sheets were observed in the crystal structures of other pyrimidinone derivatives, indicating a significant polarization of the electronic structures of these molecules .
Chemical Reactions Analysis
The reactivity of pyrimidinone derivatives with amines has been studied, revealing that primary amines can open the 1,3,4-oxadiazole ring to form thiosemicarbazides and substitute the methylthio group at the pyrimidine ring's position 2. Piperidine, in particular, can substitute the methylthio group to give an oxadiazolethione piperidinium salt . These reactions demonstrate the versatility of pyrimidinone derivatives in forming various chemical structures.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidinone derivatives are influenced by their molecular structure and the nature of their substituents. The presence of different functional groups, such as nitroso, methyl, and amino groups, can affect the compound's solubility, stability, and biological activity. For instance, the introduction of a pyrrolidinyl group in the pyrimidine fragment resulted in compounds with a plant growth-stimulating effect . The hydrogen bonding patterns observed in the crystal structures also suggest that these compounds could have unique solubility and binding characteristics .
科学的研究の応用
Antiproliferative Activity
A closely related compound, 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives, demonstrated antiproliferative effects against human cancer cell lines, including K562, Colo-205, MDA-MB 231, and IMR-32, through an MTT assay method. Compounds within this series, particularly 6d, 6e, and 6i, showed notable activity on all tested cell lines except K562, suggesting potential anticancer properties deserving further investigation (Mallesha et al., 2012).
Antimicrobial Activity
Synthesis of pyridines, pyrimidinones, oxazinones, and their derivatives, starting from citrazinic acid, led to the development of compounds with significant antibacterial and antifungal activities. This indicates the potential of such pyrimidine derivatives in antimicrobial applications, comparable to standard drugs like streptomycin and fusidic acid (Hossan et al., 2012).
Molecular Structure and Assembly
Research on 4,6-disubstituted 2-amino-5-formylpyrimidines has provided insights into their diverse ring conformations, polarized electronic structures, and hydrogen-bonded assemblies. These compounds exhibit different molecular structures and assembly patterns in various dimensions, contributing to the understanding of their chemical and physical properties, which could be relevant in designing materials with specific functionalities (Acosta et al., 2013).
Anti-Angiogenic and DNA Cleavage Activities
Novel derivatives of N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide demonstrated significant anti-angiogenic effects in vivo using a chick chorioallantoic membrane (CAM) model, as well as DNA cleavage activities. These findings suggest the potential therapeutic applications of these derivatives in cancer treatment by inhibiting angiogenesis and interacting with DNA (Kambappa et al., 2017).
Safety And Hazards
This involves studying the compound’s toxicity, flammability, environmental impact, and other safety-related aspects. Material Safety Data Sheets (MSDS) are often a good source of this information.
将来の方向性
This involves speculating on potential future research directions. This could be based on the current state of research, the compound’s properties, and its potential applications.
Please note that the availability of this information can vary depending on how extensively the compound has been studied. For a less-studied compound, some of this information might not be available. For a more detailed analysis, you may need to consult a specialist or perform experiments in a laboratory setting. Please also note that handling chemicals should always be done in a safe manner, following appropriate safety protocols, and usually under the supervision of a trained professional.
特性
IUPAC Name |
6-methyl-3-(2-oxo-2-piperidin-1-ylethyl)pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O2/c1-10-7-11(16)15(9-13-10)8-12(17)14-5-3-2-4-6-14/h7,9H,2-6,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJENLAMYRMWZCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(C=N1)CC(=O)N2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-methyl-3-(2-oxo-2-(piperidin-1-yl)ethyl)pyrimidin-4(3H)-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Bromo-5-[(trifluoromethyl)sulphonyl]benzoic acid](/img/structure/B2516697.png)

![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(p-tolyloxy)acetamide](/img/structure/B2516700.png)
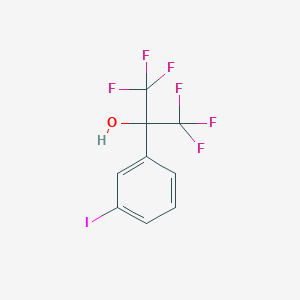
![1-[2-(Dimethylsulfamoylamino)ethyl]-3,5-dimethyl-4-thiophen-2-ylpyrazole](/img/structure/B2516702.png)
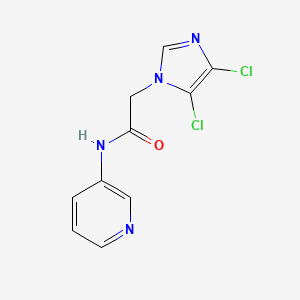
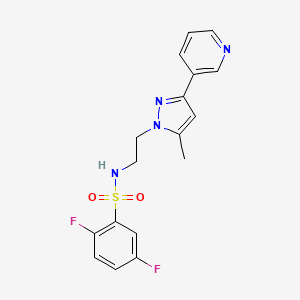
![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzo[d]thiazole-6-carboxamide hydrochloride](/img/structure/B2516707.png)
![3-Methyl-1-(4-nitrophenyl)-4-[3-(trifluoromethyl)-phenyl]-1H-pyrazol-5-ylamine](/img/structure/B2516710.png)
![2-[(2,4-Dimethylpyrazol-3-yl)amino]acetic acid](/img/structure/B2516712.png)
![1-([2,2'-Bifuran]-5-ylmethyl)-3-(4-fluorobenzyl)urea](/img/structure/B2516714.png)
![1-(Pyrazolo[1,5-a]pyridin-3-ylmethyl)-3-(2-(trifluoromethyl)phenyl)urea](/img/structure/B2516715.png)
